N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, a series of derivatives can be synthesized by the condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol. These methods highlight the versatility and reactivity of the core benzothiazin structure, enabling the introduction of various functional groups to alter physical and chemical properties (Gupta & Wagh, 2006).
Molecular Structure Analysis
The molecular structure of N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide derivatives is characterized by the presence of a benzothiazin core, which significantly influences the physical and chemical properties of the molecules. Crystallography studies, such as those conducted by Bunev et al. (2013), provide detailed insights into the geometrical configurations, confirming the planarity of the benzothiazol moiety and elucidating the spatial arrangement of substituents which affect the molecule's reactivity and interactions (Bunev et al., 2013).
Chemical Reactions and Properties
N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide and its derivatives undergo various chemical reactions, including hydrolysis, acylation, and photolysis, demonstrating a wide range of reactivities. The structure-activity relationships of these compounds reveal their potential as intermediates in the synthesis of biologically active molecules. For example, hydrolysis and photolysis studies provide insights into the stability and reactivity of quinol esters derived from the benzothiazol moiety, indicating their potential utility in medicinal chemistry (Wang et al., 2009).
Physical Properties Analysis
The physical properties of N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. These properties are influenced by the molecular structure and the nature of substituents on the benzothiazin ring.
Chemical Properties Analysis
Chemically, these compounds exhibit a range of functionalities, including antibacterial, antifungal, and antioxidant activities. Their chemical properties are tailored by modifying the benzothiazin core and introducing various functional groups, leading to derivatives with desired biological activities and chemical reactivities. The antimicrobial activity of these compounds, for instance, underscores their potential as therapeutic agents (Incerti et al., 2017).
Scientific Research Applications
Chemical Degradation and Environmental Impact
N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, as part of the broader class of compounds including benzothiazines, is involved in significant research exploring their degradation, environmental impact, and potential for forming harmful by-products. Advanced oxidation processes (AOPs) have been studied extensively for their ability to treat water contaminants, including acetaminophen (ACT) derivatives, leading to the formation of various by-products with different biotoxicities. The degradation pathways and the biotoxicity of these by-products, such as hydroquinone, benzoquinone, and acetamide, have been a major focus. These compounds' potential environmental risks underscore the importance of developing efficient degradation methods to mitigate their impact (Qutob et al., 2022).
Synthetic Strategies and Therapeutic Potential
The synthesis of benzothiazine derivatives, including structures akin to N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, highlights the compound's foundational role in developing new pharmacological agents. Research into benzothiazines has revealed their potential as drug candidates for a myriad of diseases due to their significant biological activities. Synthetic strategies aim at creating benzothiazine derivatives with enhanced pharmacological profiles, demonstrating the versatility and therapeutic promise of this chemical scaffold (Mir, Dar, & Dar, 2020).
Antidepressant Research
The exploration of AMPA receptor agonists for depression treatment has seen the inclusion of compounds related to benzothiazines. The focus on ketamine, an NMDA receptor antagonist, has opened discussions on the antidepressant efficacy of related compounds, emphasizing the need for further research into benzothiazine derivatives as potential fast-acting antidepressants with fewer side effects. This area represents a promising avenue for future antidepressant therapies, highlighting the relevance of benzothiazine chemistry in addressing treatment-resistant depression (Yang et al., 2012).
Pharmacological Diversity
Benzothiazole derivatives, closely related to the chemical structure , have been identified for their broad pharmacological applications, including antimicrobial, anti-inflammatory, and antitumor activities. The structural diversity offered by benzothiazole compounds facilitates the discovery of novel therapeutic agents, underscoring the importance of benzothiazine and its derivatives in medicinal chemistry. This diversity not only speaks to the chemical versatility but also to the potential for developing new treatments for a range of diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
properties
IUPAC Name |
N-hydroxy-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c13-9(12-15)5-8-10(14)11-6-3-1-2-4-7(6)16-8/h1-4,8,15H,5H2,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDWCJNGBPZOBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381168 |
Source
|
Record name | N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |
CAS RN |
175202-81-0 |
Source
|
Record name | N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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